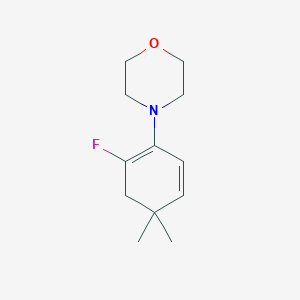
1-(2,6-Dibromophenyl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of pyrrole-2,5-dione, where the hydrogen atom at the nitrogen position is replaced by a 2,6-dibromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- typically involves the reaction of pyrrole-2,5-dione with 2,6-dibromophenylamine under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with 2,6-dibromophenylamine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in an aqueous medium at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- may involve large-scale synthesis using similar methods as described above, with optimizations for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the differentiation of mesenchymal stem cells into endothelial cells, facilitating rapid endothelialization after vascular injury. This process involves the upregulation of endothelial markers such as CD31 and the inhibition of neointima formation .
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without the 2,6-dibromophenyl group.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A bismaleimide derivative with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A similar compound with a methylphenyl group instead of a dibromophenyl group .
Uniqueness
1H-Pyrrole-2,5-dione, 1-(2,6-dibromophenyl)- is unique due to the presence of the dibromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H5Br2NO2 |
|---|---|
分子量 |
330.96 g/mol |
IUPAC名 |
1-(2,6-dibromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
InChIキー |
CYDNMENAEXKFBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)N2C(=O)C=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
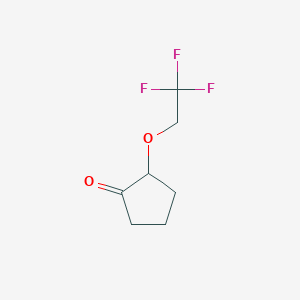
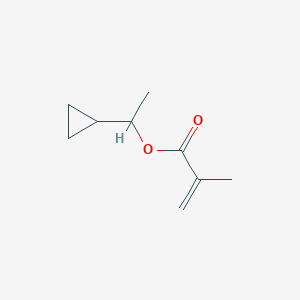
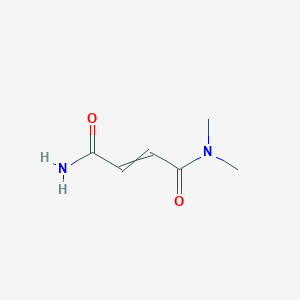
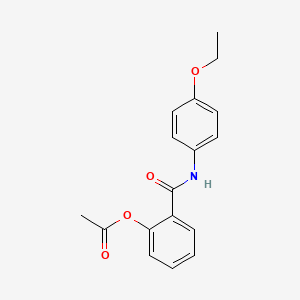
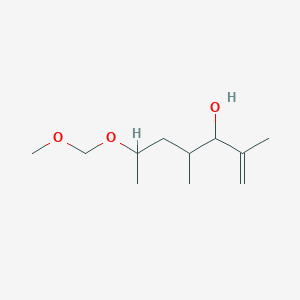
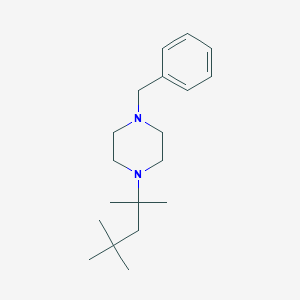
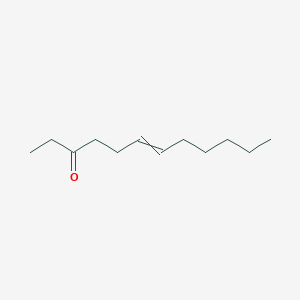
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

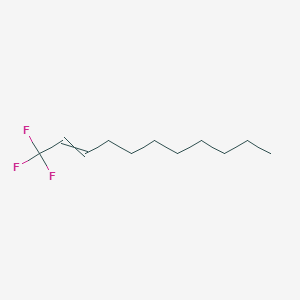
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
